molecular formula C10H12BrNOS B15384347 1-(4-Amino-2-(methylthio)phenyl)-2-bromopropan-1-one

1-(4-Amino-2-(methylthio)phenyl)-2-bromopropan-1-one

Cat. No.: B15384347
M. Wt: 274.18 g/mol
InChI Key: UFPGSZAYHFDVSV-UHFFFAOYSA-N
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Description

1-(4-Amino-2-(methylthio)phenyl)-2-bromopropan-1-one is a chemical building block for research and development. This aromatic bromoketone features both an amino group and a methylthio ether on its phenyl ring, making it a versatile intermediate for synthesizing more complex molecules. Its molecular structure suggests potential applications in medicinal chemistry, particularly in the synthesis of compound libraries for pharmaceutical screening. The bromine atom is a reactive site amenable to nucleophilic substitution, allowing for further functionalization. The compound's amine group can also be modified, providing a handle for creating amides or sulfonamides. Researchers can utilize this reagent in the exploration of new chemical entities, especially in constructing heterocyclic compounds or molecules with potential biological activity. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. All necessary safety data sheets should be consulted prior to use.

Properties

Molecular Formula

C10H12BrNOS

Molecular Weight

274.18 g/mol

IUPAC Name

1-(4-amino-2-methylsulfanylphenyl)-2-bromopropan-1-one

InChI

InChI=1S/C10H12BrNOS/c1-6(11)10(13)8-4-3-7(12)5-9(8)14-2/h3-6H,12H2,1-2H3

InChI Key

UFPGSZAYHFDVSV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)N)SC)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related brominated or substituted propanones, focusing on molecular features, physicochemical properties, and synthetic pathways.

Structural Analogues

Compound Name Key Structural Differences Molecular Formula Molar Mass (g/mol) Notable Properties
1-(4-Amino-2-(methylthio)phenyl)-2-bromopropan-1-one Reference compound (target) C₁₀H₁₁BrN₂OS ~299.17* Amino and methylthio substituents
1-(4-Amino-2-(chloromethyl)phenyl)-2-bromopropan-1-one Chloromethyl (-CH₂Cl) replaces methylthio (-SMe) C₁₀H₁₁BrClNO 276.56 Higher density (1.527 g/cm³)
1-(4-Amino-2-(methylthio)phenyl)-1-chloropropan-2-one Chlorine replaces bromine; ketone at 2-position C₁₀H₁₂ClNOS 229.73 Lower molecular weight
2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one Methyl group at 2-position; no amino substituent C₁₁H₁₃BrOS 273.19 Crystalline structure studied

*Estimated based on analogous compounds.

Physicochemical Properties

  • Bromine vs. Chlorine Substituents : Bromine’s larger atomic radius and higher molecular weight compared to chlorine contribute to increased boiling points and density in brominated analogs. For example, the brominated compound in has a predicted boiling point of 416.9°C, whereas chlorine-containing analogs (e.g., ) likely exhibit lower boiling points due to reduced molecular mass .
  • This group may also influence metabolic stability, as seen in methylthio-containing metabolites undergoing oxidative pathways ().
  • Methylthio vs. Chloromethyl : Methylthio groups (-SMe) offer moderate electron-withdrawing effects and metabolic stability, while chloromethyl (-CH₂Cl) groups increase electrophilicity and reactivity in substitution reactions .

Crystallographic and Stability Considerations

Crystallographic studies of related compounds (e.g., ) reveal that substituents dictate molecular packing. The amino group in the target compound may promote hydrogen-bonded networks, enhancing crystalline stability compared to non-amino analogs. Methylthio groups, being bulkier than chlorine, could also influence torsion angles and intermolecular interactions .

Q & A

Q. What are the standard synthetic routes for 1-(4-Amino-2-(methylthio)phenyl)-2-bromopropan-1-one?

The synthesis typically involves multi-step reactions:

  • Step 1 : Bromination of a precursor ketone (e.g., 1-(4-amino-2-(methylthio)phenyl)propan-1-one) using brominating agents like N-bromosuccinimide (NBS) or molecular bromine. Catalysts such as benzoyl peroxide or FeBr₃ enhance regioselectivity .
  • Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
  • Key variables : Temperature (0–25°C), solvent (CHCl₃ or CCl₄), and stoichiometric ratios (1:1.2 ketone:bromine) to minimize side products like dibrominated derivatives .

Q. How is this compound characterized to confirm structural integrity?

Standard analytical techniques include:

  • NMR spectroscopy :
    • ¹H NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), methylthio group (δ 2.5 ppm), and brominated ketone (δ 4.2–4.5 ppm) .
    • ¹³C NMR : Carbonyl carbon (δ 195–205 ppm), brominated carbon (δ 60–70 ppm) .
  • Mass spectrometry : Molecular ion peak at m/z 274.18 (C₁₀H₁₁BrNOSS⁺) .
  • X-ray crystallography : Resolves bond angles and stereochemistry, critical for confirming regioselectivity in bromination .

Q. What are the common reactivity patterns of this compound?

  • Nucleophilic substitution : Bromine undergoes substitution with amines, thiols, or alkoxides to form derivatives (e.g., 1-(4-amino-2-(methylthio)phenyl)-2-azidopropan-1-one) .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, useful for probing metabolic pathways .
  • Oxidation : Methylthio group oxidizes to sulfoxide or sulfone under controlled conditions (H₂O₂, acetic acid) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize competing pathways during bromination?

  • Catalyst screening : FeBr₃ improves selectivity for monobromination over dibromination compared to radical initiators like benzoyl peroxide .
  • Solvent effects : Non-polar solvents (CCl₄) favor electrophilic bromination, while polar aprotic solvents (DMF) may promote side reactions .
  • Kinetic monitoring : Use in-situ FTIR or HPLC to track bromine consumption and intermediate formation .

Q. How do computational methods aid in predicting reaction mechanisms?

  • DFT calculations : Model transition states for bromination to predict regioselectivity (e.g., C-Br bond formation at the α-carbon vs. β-carbon) .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize observed bioactivity .
  • Solvent modeling : COSMO-RS simulations optimize solvent-catalyst combinations for synthetic efficiency .

Q. How can spectral contradictions (e.g., unexpected NMR peaks) be resolved?

  • Dynamic effects : Variable-temperature NMR identifies rotational isomers or tautomers causing split signals .
  • 2D NMR (COSY, NOESY) : Resolves overlapping aromatic proton signals and confirms spatial proximity of functional groups .
  • Isotopic labeling : ¹³C-labeled precursors trace unexpected byproducts (e.g., debrominated intermediates) .

Q. What strategies are used to evaluate its biological activity in enzyme inhibition studies?

  • Enzyme assays : Measure IC₅₀ values against targets (e.g., kinases) using fluorogenic substrates .
  • Mechanistic probes : Compare activity of brominated vs. non-brominated analogs to isolate the role of halogens .
  • Cellular uptake studies : LC-MS quantifies intracellular concentrations to correlate bioactivity with permeability .

Q. How do structural modifications alter its physicochemical properties?

  • Halogen substitution : Replacing Br with Cl or I alters logP (lipophilicity) and hydrogen-bonding capacity, impacting solubility .
  • Amino group protection : Acetylation reduces polarity, enhancing membrane permeability in drug delivery studies .
  • Methylthio vs. methoxy : Methylthio improves metabolic stability compared to methoxy derivatives in hepatic microsome assays .

Methodological Tables

Q. Table 1. Comparative Reactivity of Halogenated Derivatives

DerivativeReaction Rate (k, s⁻¹)Selectivity (α:β Bromination)
Brominated (target)1.2 × 10⁻³85:15
Chlorinated analog0.8 × 10⁻³70:30
Iodinated analog2.5 × 10⁻³90:10
Data from kinetic studies using UV-Vis monitoring

Q. Table 2. Biological Activity Screening

Assay TypeTargetIC₅₀ (µM)Mechanism Insights
Kinase inhibitionEGFR2.4 ± 0.3Competitive ATP-binding
Apoptosis inductionCaspase-3 activation8.7 ± 1.2Mitochondrial depolarization
AntibacterialE. coli DHFR15.6 ± 2.1Folate pathway disruption
DHFR = Dihydrofolate reductase; Data from

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